molecular formula C18H22N2S2 B4568519 N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-N'-PHENETHYLTHIOUREA

N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-N'-PHENETHYLTHIOUREA

Cat. No.: B4568519
M. Wt: 330.5 g/mol
InChI Key: CASWQFSVJUVQGX-UHFFFAOYSA-N
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Description

N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-N’-PHENETHYLTHIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a phenethyl group and a 4-methylphenylsulfanyl group attached to the thiourea moiety.

Scientific Research Applications

N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-N’-PHENETHYLTHIOUREA has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-N’-PHENETHYLTHIOUREA typically involves the reaction of 2-(4-methylphenylsulfanyl)ethylamine with phenethyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, in an organic solvent such as dichloromethane or ethanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial Production Methods

In an industrial setting, the production of N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-N’-PHENETHYLTHIOUREA can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-N’-PHENETHYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the 4-methylphenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiourea moiety can be reduced to form corresponding amines.

    Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenethyl group.

Mechanism of Action

The mechanism of action of N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. The phenethyl and 4-methylphenylsulfanyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: Lacks the phenethyl and 4-methylphenylsulfanyl groups, resulting in different chemical properties and biological activities.

    N,N’-Diphenylthiourea: Contains two phenyl groups instead of the phenethyl and 4-methylphenylsulfanyl groups.

    N-Benzyl-N’-phenethylthiourea: Similar structure but with a benzyl group instead of the 4-methylphenylsulfanyl group.

Uniqueness

N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-N’-PHENETHYLTHIOUREA is unique due to the presence of both the phenethyl and 4-methylphenylsulfanyl groups, which confer distinct chemical reactivity and biological activity. These structural features enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

1-[2-(4-methylphenyl)sulfanylethyl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S2/c1-15-7-9-17(10-8-15)22-14-13-20-18(21)19-12-11-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASWQFSVJUVQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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